molecular formula C5H6O3 B3029304 Methyl Prop-2-ynyl Carbonate CAS No. 61764-71-4

Methyl Prop-2-ynyl Carbonate

Cat. No.: B3029304
CAS No.: 61764-71-4
M. Wt: 114.1 g/mol
InChI Key: AUUBCQYRIBDKHO-UHFFFAOYSA-N
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Description

Methyl Prop-2-ynyl Carbonate is an organic compound with the chemical formula C₅H₆O₃. It is a carbonate ester derived from prop-2-yn-1-ol and methyl chloroformate. This compound is known for its reactivity due to the presence of both carbonate and alkyne functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Prop-2-ynyl Carbonate can be synthesized through the reaction of prop-2-yn-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl Prop-2-ynyl Carbonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of carbamates or carbonates.

    Addition Reactions: Formation of haloalkenes or haloalkanes.

    Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

Methyl Prop-2-ynyl Carbonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl Prop-2-ynyl Carbonate involves its reactivity towards nucleophiles and electrophiles. The carbonate group can undergo nucleophilic attack, leading to the formation of carbamates or carbonates. The alkyne group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the carbonate group, which activates the alkyne towards electrophilic addition.

Comparison with Similar Compounds

    Ethyl Prop-2-ynyl Carbonate: Similar structure but with an ethyl group instead of a methyl group.

    Prop-2-ynyl Chloroformate: Contains a chloroformate group instead of a carbonate group.

    Methyl Propiolate: An ester of propiolic acid with a similar alkyne group.

Uniqueness: Methyl Prop-2-ynyl Carbonate is unique due to the presence of both carbonate and alkyne functional groups, which impart distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

methyl prop-2-ynyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4-8-5(6)7-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUBCQYRIBDKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447525
Record name Methyl Prop-2-ynyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61764-71-4
Record name Methyl Prop-2-ynyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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